The Pivotal Role of Dinor-12-oxo Phytodienoic Acid in Plant Biology: A Technical Guide
The Pivotal Role of Dinor-12-oxo Phytodienoic Acid in Plant Biology: A Technical Guide
An In-depth Exploration of Biosynthesis, Signaling, and Physiological Functions for Researchers and Drug Development Professionals
Dinor-12-oxo phytodienoic acid (dn-OPDA), a 16-carbon cyclopentenone, has emerged from the shadow of its more extensively studied jasmonate relatives to be recognized as a critical signaling molecule in its own right. This guide provides a comprehensive technical overview of dn-OPDA's multifaceted roles in plant biology, from its biosynthesis and complex signaling networks to its influence on development and stress responses.
Biosynthesis and Metabolism: A Tale of Two Pathways
Dinor-OPDA is synthesized via the hexadecanoid pathway, a parallel route to the octadecanoid pathway that produces its 18-carbon homolog, 12-oxo-phytodienoic acid (OPDA). The biosynthesis is a multi-step enzymatic process initiated in the plastids.
The precursor for dn-OPDA is hexadecatrienoic acid (16:3), which is released from plastid membranes.[1][2] This fatty acid is then oxygenated by a 13-lipoxygenase (13-LOX) to form a hydroperoxide.[3] Subsequently, allene (B1206475) oxide synthase (AOS) and allene oxide cyclase (AOC) catalyze the conversion of this intermediate into dn-OPDA.[4][5] This process is analogous to the synthesis of OPDA from α-linolenic acid (18:3).[6]
Once synthesized, dn-OPDA can be transported to the peroxisome. There, it can be reduced by OPDA reductase 3 (OPR3) and undergo β-oxidation to ultimately form jasmonic acid (JA) in vascular plants, establishing it as a JA precursor.[4][6]
However, dn-OPDA also undergoes metabolic modifications that regulate its activity. In bryophytes and lycophytes, conjugation of dn-iso-OPDA to various amino acids by GRETCHEN-HAGEN 3A (MpGH3A) has been shown to deactivate the phytohormone.[7][8] This is in stark contrast to vascular plants where the conjugation of jasmonic acid with isoleucine (JA-Ile) creates the most bioactive form of the hormone.[7]
Figure 1. Biosynthesis pathway of dinor-12-oxo phytodienoic acid (dn-OPDA).
Signaling: A Dual-Function Molecule
The signaling roles of dn-OPDA are intricate, involving both canonical and non-canonical pathways. It can act as a bioactive hormone itself or serve as a precursor to other jasmonates.[9][10][11]
COI1-Dependent Signaling
In lower land plants like bryophytes and lycophytes, dn-OPDA isomers are the primary bioactive jasmonates.[10][11] They are perceived by the coronatine (B1215496) insensitive 1/jasmonate ZIM-domain (COI1/JAZ) co-receptor complex, which is the same receptor that perceives JA-Ile in vascular plants.[9][12] This interaction leads to the degradation of JAZ repressor proteins and the subsequent activation of jasmonate-responsive genes.[10][11]
COI1-Independent Signaling
Dinor-OPDA, along with OPDA, possesses signaling activities that are independent of the COI1-JAZ pathway.[9][11] This is particularly evident in vascular plants.[10] The electrophilic nature of the cyclopentenone ring in dn-OPDA allows it to react with cellular nucleophiles, such as cysteine residues in proteins, leading to changes in protein function and cellular redox status.[13] This COI1-independent pathway is implicated in responses to abiotic stresses like heat.[7]
Figure 2. Dual signaling pathways of dn-OPDA.
Physiological Roles of dn-OPDA
Dinor-OPDA is integral to a wide array of physiological processes, including plant development and responses to both biotic and abiotic stresses.[10][11]
Plant Development
While much of the focus has been on its role in stress, dn-OPDA is also involved in developmental processes.[9] In Arabidopsis, the accumulation of OPDA and dn-OPDA during late seed maturation has been shown to repress seed germination, acting synergistically with abscisic acid (ABA).[3][14]
Biotic Stress Responses
Dinor-OPDA plays a significant role in plant defense against herbivores and pathogens.[10] Wounding, a proxy for herbivory, leads to a dramatic increase in dn-OPDA levels in plants like Arabidopsis and potato.[1][15] Studies using mutants in the jasmonate biosynthesis pathway have demonstrated that in the absence of JA, OPDA and by extension dn-OPDA, can still confer resistance to certain fungal pathogens and insects.[4][13] For instance, the opr3 mutant, which accumulates OPDA and dn-OPDA but not JA, exhibits resistance to the root-knot nematode Meloidogyne hapla.[4]
Abiotic Stress Responses
The involvement of dn-OPDA in abiotic stress tolerance is an area of growing research. Its COI1-independent signaling is particularly important in these responses.[9] For example, dn-OPDA is implicated in the regulation of thermotolerance.[7]
Quantitative Data Summary
The following tables summarize key quantitative findings from the literature regarding dn-OPDA levels in response to various stimuli.
| Plant Species | Tissue | Treatment | Fold Increase in dn-OPDA | Time Point | Reference |
| Arabidopsis thaliana | Leaves | Mechanical Wounding | ~13-fold | 3 hours | [13] |
| Solanum tuberosum (Potato) | Leaves | Mechanical Wounding | Dramatic Increase | - | [1][15] |
| Arabidopsis thaliana (Col-0) | Roots | Methyl Jasmonate (MeJA) | Increased | - | [4] |
Table 1: Changes in dn-OPDA Levels in Response to Biotic and Abiotic Stresses.
Key Experimental Protocols
Quantification of dn-OPDA
A common method for the quantification of dn-OPDA involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Extraction:
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Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder.
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The powder is extracted with a solvent mixture, often containing methanol (B129727) or ethyl acetate, and an internal standard (e.g., deuterated dn-OPDA) is added for accurate quantification.[16]
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The extract is then partitioned against a non-polar solvent to remove lipids and other interfering compounds.
Analysis:
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The aqueous phase containing the oxylipins is dried and resuspended in a suitable solvent for LC-MS/MS analysis.
-
Separation is typically achieved on a C18 reverse-phase column.
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Detection and quantification are performed using a mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
References
- 1. Dinor-oxo-phytodienoic acid: a new hexadecanoid signal in the jasmonate family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. 12-Oxo-Phytodienoic Acid Accumulation during Seed Development Represses Seed Germination in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | OPDA Has Key Role in Regulating Plant Susceptibility to the Root-Knot Nematode Meloidogyne hapla in Arabidopsis [frontiersin.org]
- 5. Frontiers | 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses? [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Dinor-12-oxo-phytodienoic acid conjugation with amino acids inhibits its phytohormone bioactivity in Marchantia polymorpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. OPDA/dn-OPDA actions: biosynthesis, metabolism, and signaling | CoLab [colab.ws]
- 10. researchgate.net [researchgate.net]
- 11. OPDA/dn-OPDA actions: biosynthesis, metabolism, and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. OPDA/dn-OPDA actions: biosynthesis, metabolism, and signaling - ProQuest [proquest.com]
- 13. pnas.org [pnas.org]
- 14. academic.oup.com [academic.oup.com]
- 15. pnas.org [pnas.org]
- 16. caymanchem.com [caymanchem.com]
